2-Isocyanatoindan
Overview
Description
2-Isocyanatoindan is a chemical compound belonging to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.
Biochemical Pathways
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.
Result of Action
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its effectiveness in various applications.
Biochemical Analysis
Biochemical Properties
2-Isocyanatoindan is a versatile compound that can participate in various biochemical reactions . It is known for its ability to form multiple bonds on the terminal carbon, making it a valuable reactant in organic transformations . The compound interacts with both electrophiles and nucleophiles, which allows it to participate in a wide range of biochemical reactions .
Cellular Effects
For instance, isocyanates, a group of compounds that include this compound, have been found to generate relatively stable decomposition end products, such as malondialdehyde, 4-hydroxy-2-nonenal, 2-propenal (acrolein), and isoprostanes . These products can be measured in plasma and urine as an indirect index of oxidative/nitrosative stress , indicating that this compound may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its unique reactivity. As an isocyanate, it is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . This structure allows this compound to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies . For instance, studies on the effects of certain drugs over time have shown changes in treatment effects, such as the statins’ LDL lowering effect . Similar studies could be conducted with this compound to understand its temporal effects.
Dosage Effects in Animal Models
For instance, various animal models have been used to study the effects of different dosages of drugs on diabetes and its related complications .
Metabolic Pathways
Isocyanates, a group of compounds that include this compound, are known to be involved in various metabolic pathways . These pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
Similar compounds, such as proanthocyanidins, have been studied for their transport and distribution . These studies could provide insights into the potential transport and distribution mechanisms of this compound.
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of proteins . Similar methods could potentially be used to predict the subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoindan can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl), which then decomposes to form the isocyanate . Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as the catalyst .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatoindan undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: No specific catalyst required.
Major Products:
Carbamic Acid: Decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
2-Isocyanatoindan has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes, which are key players in the plastics industry.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams.
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but differs in the aromatic ring attached to the isocyanate group.
Hexamethylene Diisocyanate: An aliphatic isocyanate used in non-yellowing polyurethane materials.
Toluene Diisocyanate: An aromatic isocyanate widely used in the production of flexible polyurethane foams.
Uniqueness: 2-Isocyanatoindan is unique due to its indane structure, which provides distinct reactivity and properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the indane structure imparts desired characteristics.
Biological Activity
2-Isocyanatoindan is a compound belonging to the isocyanate family, characterized by the functional group . Isocyanates are known for their reactivity with nucleophiles, which makes them significant in various biological contexts. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound is an organic compound that features an indan structure with an isocyanate functional group. This configuration contributes to its electrophilic nature, allowing it to react with various nucleophiles such as amines and alcohols, leading to diverse biological interactions.
Biological Activity
The biological activities of this compound have been explored primarily through its interactions with cellular pathways. Some key areas of research include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : As an electrophile, this compound can modulate inflammatory responses by interacting with signaling molecules involved in inflammation. This property may make it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Antitumor | Cytotoxicity in cancer cells | Induction of apoptosis |
Anti-inflammatory | Modulation of inflammatory responses | Interaction with signaling pathways |
Case Studies
Several case studies have investigated the biological effects of isocyanates, including this compound:
- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Inflammation Models : In vivo experiments using animal models have shown that treatment with this compound reduces markers of inflammation. These findings suggest its potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Electrophilic Reactions : The isocyanate group reacts with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
- Signal Transduction Pathways : Evidence suggests that this compound may influence key signaling pathways involved in cell survival and inflammation, such as NF-kB and MAPK pathways.
Properties
IUPAC Name |
2-isocyanato-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDFUOSRBYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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